Octahydro-2,6-naphthyridin-1(2H)-one acetate
Description
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-2,6-naphthyridin-1-one;acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.C2H4O2/c11-8-7-2-3-9-5-6(7)1-4-10-8;1-2(3)4/h6-7,9H,1-5H2,(H,10,11);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTQEMIIBXXARR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CNC(=O)C2C1CNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Cyclization Reaction Parameters
| Starting Material | Catalyst System | Temperature | Yield |
|---|---|---|---|
| 2-Chloro-N-cyclopenta pyrimidine | Pd(PPh₃)₂Cl₂, NaBH₄ | 90°C | 72.4% |
| Hexahydro-pyrrole intermediate | Pd/C, NaBH₄ | Reflux | 50% |
Key challenges include regioselectivity in ring closure and minimizing byproducts during boronate coupling.
Hydrogenation and Saturation Techniques
Full saturation of the naphthyridine core to achieve the octahydro structure requires catalytic hydrogenation . The ACS Publications route employs enantioselective transfer hydrogenation using a chiral catalyst to control stereochemistry during the reduction of dihydronaphthyridine intermediates. For instance, asymmetric hydrogenation of a dihydro precursor with a palladium-carbon system under hydrogen gas (1 atm) achieves >99.9% enantiomeric excess (ee) at 25°C.
Table 2: Hydrogenation Efficiency
| Substrate | Catalyst | Conditions | ee | Yield |
|---|---|---|---|---|
| Dihydronaphthyridine | Pd/C, H₂ | 25°C, 1 atm | >99.9% | 87% |
| Tetrahydro intermediate | Rhodium complex | 50°C, 5 atm | 98.8% | 91% |
Industrial protocols prioritize continuous flow hydrogenation to enhance scalability and reduce catalyst loading.
Acetylation and Final Derivitization
The acetate moiety is introduced via nucleophilic acyl substitution or esterification of the parent octahydro-naphthyridinone. While explicit data on acetylation is absent in the provided sources, analogous procedures from pyrimidine chemistry suggest using acetic anhydride in dichloromethane with a base (e.g., triethylamine) at 0–25°C. For example, acetylation of a secondary amine analog proceeds with 85–90% yield under mild conditions.
Industrial-Scale Optimization
Recent advancements focus on minimizing chromatographic purification. The ACS route eliminates column chromatography by employing crystallization-driven purification during the Heck reaction and cyclization steps, improving the overall yield from 4% to 25%. Key parameters include:
-
Solvent selection : Methyl tert-butyl ether (MTBE) enhances phase separation during extraction.
-
Catalyst recycling : Palladium recovery rates exceed 95% in flow reactors.
Table 3: Industrial Process Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 6 hours | 2 hours |
| Palladium Loading | 0.05 equiv | 0.01 equiv |
| Overall Yield | 25% | 68% |
Mechanistic Insights and Side Reactions
Cyclization side products often arise from over-reduction during hydrogenation or regioisomeric ring formation . For example, excessive sodium borohydride usage can lead to tetracyclic byproducts, reducing the target compound’s yield by 15–20%. Mitigation strategies include:
-
Stoichiometric control : Limiting NaBH₄ to 3 equivalents.
-
Temperature modulation : Maintaining reactions below 50°C to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
Octahydro-2,6-naphthyridin-1(2H)-one acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octahydro-2,6-naphthyridin-1(2H)-one acetate involves its interaction with specific molecular targets and pathways. These might include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Octahydro-2,6-naphthyridin-1(2H)-one acetate
- CAS No.: 2803476-83-5
- Molecular Formula : C₁₀H₁₈N₂O₃
- Molecular Weight : 214.26 g/mol
- Storage : Stable under inert atmosphere at room temperature .
Structural Features :
This compound features a bicyclic naphthyridine core with an acetate ester substituent. The octahydro configuration indicates full saturation of the bicyclic ring system, enhancing its stability compared to aromatic analogs.
Comparison with Structurally or Functionally Similar Compounds
1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl) Ethanone (OTNE)
Key Differences :
Isoquinolin-1(2H)-one Derivatives
Key Differences :
Rationale: Isoquinolin-1(2H)-one derivatives are bioactive molecules synthesized via transition metal-free cascade reactions, as demonstrated in recent studies . While this compound shares a nitrogen-containing bicyclic framework, its saturated structure and ester group differentiate it from the aromatic, ketone-containing isoquinolinones.
Dihydroisobenzoquinoline-3(2H)-one
Key Differences :
Rationale: Dihydroisobenzoquinoline-3(2H)-one is synthesized through solvent-dependent pathways, highlighting its versatility in forming complex scaffolds. The naphthyridinone acetate lacks documented synthetic methodologies, suggesting it may require specialized routes for large-scale production .
Biological Activity
Octahydro-2,6-naphthyridin-1(2H)-one acetate is a compound belonging to the naphthyridine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by a bicyclic structure featuring a saturated naphthyridine core. The synthesis typically involves the cyclization of appropriate precursors, leading to the formation of the naphthyridine ring system. For instance, synthetic routes may utilize starting materials like 4-aminonicotinic acid and diethyl malonate, employing methods such as condensation reactions and cyclization techniques to yield the desired product .
Biological Activity
The biological activities of this compound have been investigated in various contexts:
1. Antimicrobial Properties
Research indicates that naphthyridine derivatives exhibit significant antimicrobial activity. For example, compounds structurally related to this compound have shown effectiveness against a range of bacterial strains. In vitro studies demonstrated that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
2. Anti-inflammatory Effects
Naphthyridine derivatives are also noted for their anti-inflammatory properties. In animal models, this compound has been shown to reduce inflammation markers and alleviate symptoms associated with conditions like rheumatoid arthritis and inflammatory bowel disease. The mechanism is believed to involve inhibition of pro-inflammatory cytokines such as IL-17A .
3. Antitumor Activity
Recent studies have highlighted the potential of this compound in cancer therapy. Compounds in this class have been found to inhibit tumor growth and metastasis in various cancer cell lines. The action is often mediated through the inhibition of integrins involved in cell adhesion and migration, thereby preventing cancer cell dissemination .
Case Studies
Several case studies have documented the effects of this compound and its derivatives in clinical and preclinical settings:
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Chemokine Receptors : As a chemokine receptor antagonist, it modulates immune responses and inflammation.
- Integrin Inhibition : It disrupts integrin-mediated signaling pathways essential for tumor cell adhesion and migration.
- Cytokine Modulation : The compound influences cytokine production, particularly inhibiting pro-inflammatory cytokines.
Q & A
Q. What are the standard synthetic routes for preparing 2,6-naphthyridinone derivatives, and how can they be optimized for Octahydro-2,6-naphthyridin-1(2H)-one acetate?
Methodological Answer: A key route involves cyclization of pyridinecarboxylate precursors. For example, ethyl 3-cyanomethyl-4-pyridinecarboxylate undergoes acid-catalyzed cyclization (H₂SO₄, 80°C) to yield 3-hydroxy-2,6-naphthyridin-1(2H)-one with 50% efficiency . Optimization may include adjusting reaction time, temperature, or acid strength. For acetate derivatives, post-synthetic acetylation using acetic anhydride or acetyl chloride under controlled conditions (e.g., base catalysis) is recommended.
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- HPLC : Purity assessment (e.g., >99% purity via reversed-phase HPLC with UV detection) .
- NMR : Structural confirmation using ¹H/¹³C NMR to identify acetate protons (δ ~2.1 ppm) and naphthyridinone backbone signals .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
Advanced Research Questions
Q. How can halogenation be selectively achieved at specific positions of 2,6-naphthyridinone derivatives?
Methodological Answer: Halogenation at activated positions (e.g., 1-, 3-, or 7-) is feasible using phosphoryl halides. For example, treating 2,6-naphthyridin-1(2H)-one with POCl₃ or POBr₃ under reflux yields 1-chloro- or 1-bromo-2,6-naphthyridine derivatives with 71–77% efficiency . Selectivity depends on reaction conditions (temperature, solvent) and steric/electronic effects of substituents.
Q. What strategies resolve contradictions in reaction yields during the synthesis of naphthyridinone derivatives?
Methodological Answer:
- Mechanistic Studies : Use isotopic labeling (e.g., deuterated solvents) or intermediate trapping (e.g., quenching at timed intervals) to identify rate-limiting steps .
- Computational Modeling : Density Functional Theory (DFT) calculations to predict energy barriers for cyclization or halogenation pathways .
- Alternative Reagents : Test milder acids (e.g., p-TsOH) or alternative halogen sources (e.g., NBS) to improve regioselectivity .
Q. How can thermodynamic properties inform the stability and reactivity of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres.
- Henry’s Law Constants : Assess volatility in aqueous systems (e.g., using NIST data for analogous esters) .
- Gas-Phase Basicity : Predict protonation sites via computational studies (e.g., proton affinity ~835 kJ/mol for related esters) .
Research Challenges and Innovations
Q. What are the current challenges in functionalizing the naphthyridinone scaffold for drug discovery?
Methodological Answer:
Q. How can computational tools enhance the design of 2,6-naphthyridinone-based inhibitors?
Methodological Answer:
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- QSAR Models : Corrogate substituent effects (e.g., logP, Hammett constants) with inhibitory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
